安卡塞替
描述
Amcasertib, also known as BBI503, is a kinase inhibitor . It inhibits signaling pathways that regulate the survival of cancer stem cells, resulting in decreased cancer cell growth .
Chemical Reactions Analysis
Amcasertib has been found to exhibit significant antiproliferative effects and induce apoptosis in ovarian cancer and cancer stem cells . It also caused G1 phase arrest and impeded colony formation in MDAH-2774 cells .Physical And Chemical Properties Analysis
Amcasertib has a molecular weight of 539.69 . It is stable if stored as directed and should be protected from light and heat .科学研究应用
1. Application in Ovarian Cancer Treatment
- Summary of the Application : Amcasertib (BBI-503) is an orally administered primary class stemness kinase inhibitor that effectively targets NANOG and various cancer stem cell pathways by specifically inhibiting serine-threonine stemness kinases . It is being studied as a potential therapeutic agent in ovarian cancer stem and cancer cell models with different genetic profiles .
- Methods of Application or Experimental Procedures : The cytotoxicity of Amcasertib was assessed in both ovarian cancer and cancer stem cell models utilizing the Xelligence-RTCA system . The impact of the determined IC50 dose on apoptosis, invasion, migration, epithelial-mesenchymal transition (EMT), cell cycle progression, colony formation, and spheroid growth was evaluated using appropriate analytical techniques .
- Results or Outcomes : Amcasertib exhibited significant antiproliferative effects and induced apoptosis in ovarian cancer and cancer stem cells . It caused G1 phase arrest and impeded colony formation in MDAH-2774 cells . Additionally, Amcasertib effectively inhibited spheroid growth in OVCAR-3 and OCSC cells . It demonstrated the ability to suppress invasion and migration in MDAH-2774 and OCSC cells .
2. Application in Gastrointestinal Malignancies
- Summary of the Application : Amcasertib is being studied as a potential therapeutic agent for targeting cancer stem cells (CSCs) in gastrointestinal malignancies . CSCs are a distinct population of cells within a tumor mass that are capable of asymmetric division and known to have chemoresistant characteristics .
1. Application in Ovarian Cancer Treatment
- Summary of the Application : Amcasertib (BBI-503) is an orally administered primary class stemness kinase inhibitor that effectively targets NANOG and various cancer stem cell pathways by specifically inhibiting serine-threonine stemness kinases . It is being studied as a potential therapeutic agent in ovarian cancer stem and cancer cell models with different genetic profiles .
- Methods of Application or Experimental Procedures : The cytotoxicity of Amcasertib was assessed in both ovarian cancer and cancer stem cell models utilizing the Xelligence-RTCA system . The impact of the determined IC50 dose on apoptosis, invasion, migration, epithelial-mesenchymal transition (EMT), cell cycle progression, colony formation, and spheroid growth was evaluated using appropriate analytical techniques .
- Results or Outcomes : Amcasertib exhibited significant antiproliferative effects and induced apoptosis in ovarian cancer and cancer stem cells . It caused G1 phase arrest and impeded colony formation in MDAH-2774 cells . Additionally, Amcasertib effectively inhibited spheroid growth in OVCAR-3 and OCSC cells . It demonstrated the ability to suppress invasion and migration in MDAH-2774 and OCSC cells .
2. Application in Gastrointestinal Malignancies
- Summary of the Application : Amcasertib is being studied as a potential therapeutic agent for targeting cancer stem cells (CSCs) in gastrointestinal malignancies . CSCs are a distinct population of cells within a tumor mass that are capable of asymmetric division and known to have chemoresistant characteristics .
1. Application in Ovarian Cancer Treatment
- Summary of the Application : Amcasertib (BBI-503) is an orally administered primary class stemness kinase inhibitor that effectively targets NANOG and various cancer stem cell pathways by specifically inhibiting serine-threonine stemness kinases . It is being studied as a potential therapeutic agent in ovarian cancer stem and cancer cell models with different genetic profiles .
- Methods of Application or Experimental Procedures : The cytotoxicity of Amcasertib was assessed in both ovarian cancer and cancer stem cell models utilizing the Xelligence-RTCA system . The impact of the determined IC50 dose on apoptosis, invasion, migration, epithelial-mesenchymal transition (EMT), cell cycle progression, colony formation, and spheroid growth was evaluated using appropriate analytical techniques .
- Results or Outcomes : Amcasertib exhibited significant antiproliferative effects and induced apoptosis in ovarian cancer and cancer stem cells . It caused G1 phase arrest and impeded colony formation in MDAH-2774 cells . Additionally, Amcasertib effectively inhibited spheroid growth in OVCAR-3 and OCSC cells . It demonstrated the ability to suppress invasion and migration in MDAH-2774 and OCSC cells .
2. Application in Gastrointestinal Malignancies
- Summary of the Application : Amcasertib is being studied as a potential therapeutic agent for targeting cancer stem cells (CSCs) in gastrointestinal malignancies . CSCs are a distinct population of cells within a tumor mass that are capable of asymmetric division and known to have chemoresistant characteristics .
安全和危害
未来方向
属性
IUPAC Name |
N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-[[2-oxo-5-(2-phenyl-1,3-thiazol-4-yl)-1H-indol-3-ylidene]methyl]-1H-pyrrole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O2S/c1-5-36(6-2)15-14-32-30(38)28-19(3)26(33-20(28)4)17-24-23-16-22(12-13-25(23)34-29(24)37)27-18-39-31(35-27)21-10-8-7-9-11-21/h7-13,16-18,33H,5-6,14-15H2,1-4H3,(H,32,38)(H,34,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWKGEFGLQMDAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amcasertib(BBI503) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。